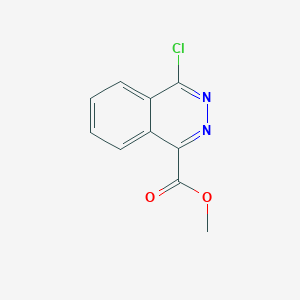

Methyl 4-chlorophthalazine-1-carboxylate

Description

Methyl 4-chlorophthalazine-1-carboxylate (C₉H₇ClN₂O₂) is a heterocyclic organic compound with a molecular weight of 226.62 g/mol. It features a phthalazine core substituted with a chlorine atom at the 4-position and a methyl ester group at the 1-position. The compound is cataloged under CAS number 1823887-64-4 and is typically available at 95% purity, as reported by Enamine Ltd in their Building Blocks Catalogue . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules.

Properties

IUPAC Name |

methyl 4-chlorophthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-6-4-2-3-5-7(6)9(11)13-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKMPBYDQBIBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092174-96-2 | |

| Record name | methyl 4-chlorophthalazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-chlorophthalazine-1-carboxylate (MCP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MCP, focusing on its antitumor effects, mechanism of action, and other relevant biological properties supported by recent research findings.

Chemical Structure and Properties

MCP is characterized by the following structural formula:

- Molecular Formula : C10H7ClN2O2

- SMILES : COC(=O)C1=NN=C(C2=CC=CC=C21)Cl

This compound features a phthalazine core with a carboxylate group and a chlorine substituent, which are essential for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of MCP and its derivatives. A significant focus has been on their inhibitory effects on various cancer cell lines, particularly through the inhibition of specific tyrosine kinases involved in tumor progression.

In Vitro Studies

- Cell Line Sensitivity : MCP derivatives have been tested against the National Cancer Institute (NCI) 60 cell line panel. The results indicated that several phthalazine derivatives exhibited potent cytotoxic activity with GI50 values ranging from 0.15 to 8.41 µM . Notably, compounds like 6b, 7b, and 13c demonstrated broad-spectrum activity against various cancer types including non-small cell lung cancer, melanoma, and breast cancer.

- Mechanism of Action : The mechanism by which MCP exerts its antitumor effects includes:

- Comparative Efficacy : The 4-chloro substitution in MCP has been shown to influence its biological activity. For instance, while some derivatives with this substitution exhibited significant growth inhibition, others did not show any notable effects against specific cell lines .

Antimicrobial Activity

In addition to its antitumor properties, MCP has also been evaluated for antimicrobial activity:

- Antibacterial Effects : Research indicates that phthalazine derivatives can possess moderate antibacterial properties. The introduction of various substituents can enhance or diminish this activity depending on the target bacteria .

- Antifungal Activity : Some studies have reported that certain phthalazine derivatives display antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of specific substituents like 4-chloro groups can be beneficial for enhancing antifungal efficacy .

Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

| Activity Type | Observed Effects | GI50 Values (µM) | Notes |

|---|---|---|---|

| Antitumor | Broad-spectrum cytotoxicity | 0.15 - 8.41 | Effective against multiple cancer types |

| Mechanism | Induces apoptosis; causes cell cycle arrest | - | Involves cleaved caspase-3 expression |

| Antibacterial | Moderate activity against various bacteria | - | Activity varies with different substituents |

| Antifungal | Effective against Candida and Aspergillus | - | Substituents influence efficacy |

Case Studies

- In Vivo Studies : While most data is derived from in vitro studies, further research involving animal models is necessary to validate the therapeutic potential of MCP in vivo.

- Clinical Relevance : Ongoing investigations into MCP's pharmacokinetics and toxicity profiles are crucial for assessing its suitability as a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 4-chlorophthalazine-1-carboxylate, a comparative analysis with analogous heterocyclic compounds is provided below.

Structural and Functional Group Analysis

The table below highlights critical differences between this compound and related compounds from the same chemical family:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Features |

|---|---|---|---|---|

| This compound | C₉H₇ClN₂O₂ | 226.62 | Cl, methyl ester | Ester group enhances hydrophobicity |

| 7-Bromo-2-phenyl-1H-indole | C₁₃H₁₀BrN | 252.09 | Br, phenyl | Bromine increases molecular weight |

| 4-Bromo-7-methyl-1,3-benzothiazole | C₈H₆BrNS | 228.11 | Br, methyl, thiazole ring | Sulfur atom alters electronic properties |

| 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | C₅H₄ClN₅ | 169.57 | Cl, amine | Amine group improves solubility |

| 3-Chloro-6-(3-nitrophenyl)pyridazine | C₁₀H₆ClN₃O₂ | 235.63 | Cl, nitro group | Nitro group increases electrophilicity |

Source: Adapted from Enamine Ltd’s Building Blocks Catalogue

Key Findings

Molecular Weight and Substituent Effects :

- This compound has a moderate molecular weight (226.62 g/mol), positioning it between lighter amines (e.g., 5-chloro-triazolo-pyrimidin-7-amine at 169.57 g/mol) and heavier brominated analogs (e.g., 7-bromo-2-phenyl-1H-indole at 252.09 g/mol). The chlorine atom contributes less to molecular weight than bromine, making the compound more suitable for applications requiring lower steric hindrance .

Functional Group Reactivity :

- The methyl ester group in this compound enhances lipophilicity compared to polar functional groups like amines or nitro groups. This property may improve membrane permeability in drug design. In contrast, the nitro group in 3-chloro-6-(3-nitrophenyl)pyridazine increases electrophilicity, favoring reactions with nucleophiles .

Heterocyclic Core Variations :

- The phthalazine core differs from indole, benzothiazole, or pyridazine rings in electronic structure. For instance, benzothiazole’s sulfur atom (in 4-bromo-7-methyl-1,3-benzothiazole) introduces π-deficient characteristics, whereas the phthalazine ring in the target compound offers a balance of π-electron density for diverse reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.